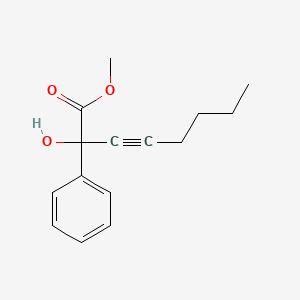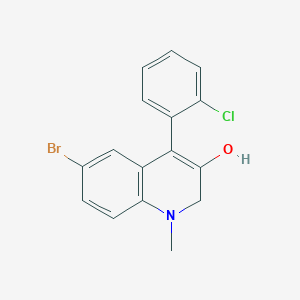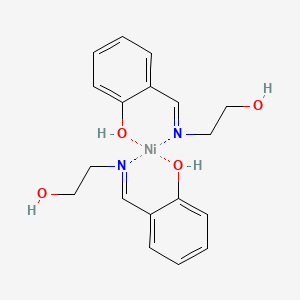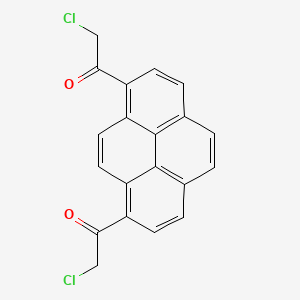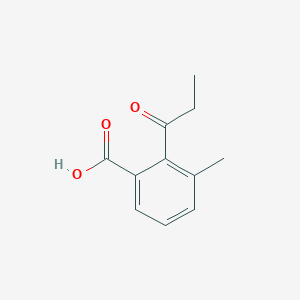
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol is a synthetic organic compound that features a complex aromatic structure. This compound is characterized by the presence of a sulfonyl group, a chloro group, and a fluoro group attached to a benzene ring, along with a methyl group and two hydroxyl groups on another benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the sulfonylation of 3-chloro-4-fluorobenzene with sulfonyl chloride to form 3-chloro-4-fluorobenzene-1-sulfonyl chloride . This intermediate is then reacted with 5-methylbenzene-1,2-diol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
科学研究应用
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol depends on its interaction with molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity to specific targets, while the hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorobenzene-1-sulfonyl chloride: Shares the sulfonyl, chloro, and fluoro groups but lacks the additional benzene ring with hydroxyl and methyl groups.
5-Methylbenzene-1,2-diol: Contains the hydroxyl and methyl groups but lacks the sulfonyl, chloro, and fluoro groups.
Uniqueness
4-(3-Chloro-4-fluorobenzene-1-sulfonyl)-5-methylbenzene-1,2-diol is unique due to the combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chloro, fluoro, sulfonyl) and electron-donating (hydroxyl, methyl) groups allows for versatile chemical modifications and interactions with biological targets.
属性
CAS 编号 |
91170-54-6 |
|---|---|
分子式 |
C13H10ClFO4S |
分子量 |
316.73 g/mol |
IUPAC 名称 |
4-(3-chloro-4-fluorophenyl)sulfonyl-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H10ClFO4S/c1-7-4-11(16)12(17)6-13(7)20(18,19)8-2-3-10(15)9(14)5-8/h2-6,16-17H,1H3 |
InChI 键 |
IYTXNXPBWJPKRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


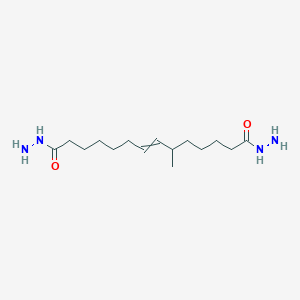
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)

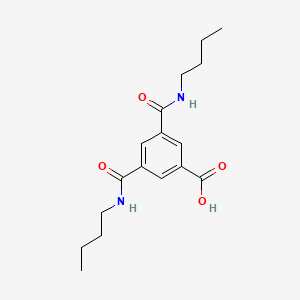
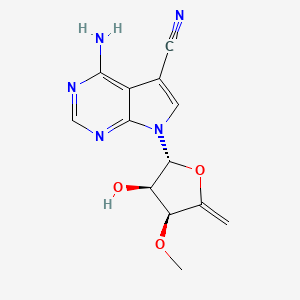

![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)

